molecular formula C18H18N4O2S B2983002 6-morpholin-4-yl-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 689766-39-0

6-morpholin-4-yl-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2983002
CAS RN: 689766-39-0
M. Wt: 354.43
InChI Key: BKRHFRYXRQJXQD-UHFFFAOYSA-N
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Description

6-morpholin-4-yl-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one, also known as MPSPQ, is a quinazolinone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Synthesis and Anticancer Activities

6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives have been synthesized under Buchwald–Hartwig conditions. These derivatives have shown interesting anticancer activities, particularly compound 18b, which was found to have potential cytotoxicity against A549 and HT29 cell lines as well as lymphocytes, indicating its relevance in cancer research and treatment strategies (Nowak et al., 2014).

Antibacterial and Antimycobacterial Evaluation

A novel series of 5-(2-benzylsulfanyl-pyridin-3-yl)-2-(substituted)-sulfanyl-1,3,4-oxadiazoles were synthesized, with some showing promising activity against Escherichia coli and notable antitubercular activity. This highlights the compound's potential in the development of new antibacterial and antimycobacterial agents (Patel et al., 2013).

Alpha-glucosidase Inhibition for Diabetes Management

Derivatives of quinazolin have been studied for their α-glucosidase inhibition activity, identifying several analogs with significant potency. These findings suggest the compound's utility in managing diabetes through the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion (Ankireddy et al., 2018).

Antitubercular and Antifungal Activities

The compound has been used as a precursor in the synthesis of novel derivatives with very good antitubercular and antifungal activities, further extending its potential application in the treatment of infectious diseases (Syed et al., 2013).

properties

IUPAC Name

6-morpholin-4-yl-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c23-17-15-10-14(21-6-8-24-9-7-21)3-4-16(15)20-18(25)22(17)12-13-2-1-5-19-11-13/h1-5,10-11H,6-9,12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRHFRYXRQJXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-morpholin-4-yl-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one

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